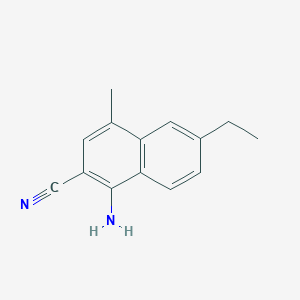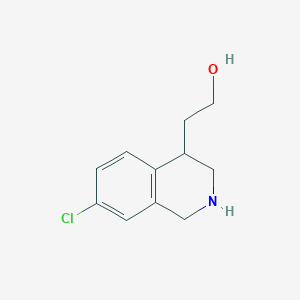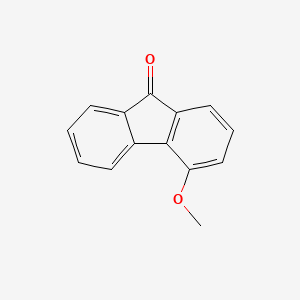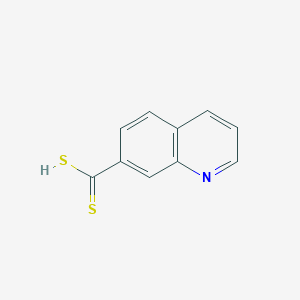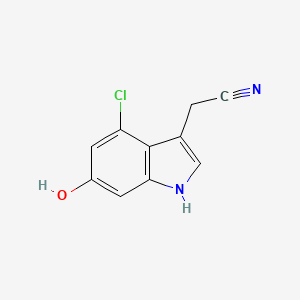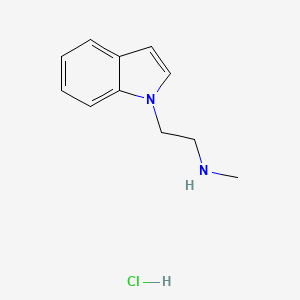
2-(1H-Indol-1-yl)-N-methylethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Indol-1-yl)-N-methylethanamine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-1-yl)-N-methylethanamine hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The resulting indole derivative can then be further modified to introduce the N-methylethanamine group.
Industrial Production Methods
Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming more prevalent in industrial settings .
化学反应分析
Types of Reactions
2-(1H-Indol-1-yl)-N-methylethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the C-3 position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced .
科学研究应用
2-(1H-Indol-1-yl)-N-methylethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known to interact with various biological targets, making them useful in studying biological pathways and mechanisms.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(1H-Indol-1-yl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter involved in mood regulation.
Uniqueness
2-(1H-Indol-1-yl)-N-methylethanamine hydrochloride is unique due to its specific structure, which allows it to interact with a different set of biological targets compared to other indole derivatives. Its N-methylethanamine group provides additional sites for chemical modification, enhancing its versatility in synthetic and medicinal chemistry .
属性
分子式 |
C11H15ClN2 |
|---|---|
分子量 |
210.70 g/mol |
IUPAC 名称 |
2-indol-1-yl-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-12-7-9-13-8-6-10-4-2-3-5-11(10)13;/h2-6,8,12H,7,9H2,1H3;1H |
InChI 键 |
GWMVXEVCARTHQG-UHFFFAOYSA-N |
规范 SMILES |
CNCCN1C=CC2=CC=CC=C21.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







